molecular formula C7H19N3 B8691689 3-(2-Aminoethyl)pentane-1,5-diamine

3-(2-Aminoethyl)pentane-1,5-diamine

Cat. No.: B8691689
M. Wt: 145.25 g/mol
InChI Key: LZOPWNDXPBPDER-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)pentane-1,5-diamine is a useful research compound. Its molecular formula is C7H19N3 and its molecular weight is 145.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H19N3

Molecular Weight

145.25 g/mol

IUPAC Name

3-(2-aminoethyl)pentane-1,5-diamine

InChI

InChI=1S/C7H19N3/c8-4-1-7(2-5-9)3-6-10/h7H,1-6,8-10H2

InChI Key

LZOPWNDXPBPDER-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CCN)CCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tris(2-azidoethyl)methane (15.06 g, 0.0676 mol), (assuming 100% yield from previous reaction) in ethanol (200 ml) was treated with 10% palladium on charcoal (2 g, 50% water) and hydrogenated for 12 h. The reaction vessel was evacuated every 2 hours to remove nitrogen evolved from the reaction and refilled with hydrogen. A sample was taken for NMR analysis to confirm complete conversion of the triazide to the triamine. Caution: unreduced azide could explode on distillation. The reaction was filtered through a celite pad to remove the catalyst and concentrated in vacuo to give tris(2-aminoethyl)methane as an oil. This was further purified by Kugelrohr distillation bp. 180-200° C. at 0.4 mm/Hg to give a colourless oil (8.1 g, 82.7% overall yield from the triol).
Name
Tris(2-azidoethyl)methane
Quantity
15.06 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
triazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
triamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

1,1,1-tris[2(p-methoxybenzylamino)ethyl]methane (20.0 gram, 0.036 mol) was dissolved in methanol (100 ml) and Pd(OH)2 (5.0 gram) was added. The mixture was hydrogenated (3 bar, 100° C., in an autoclave) and stirred for 5 hours. Pd(OH)2 was added in two more portions (2×5 gram) after 10 and 15 hours respectively. The reaction mixture was filtered and the filtrate was washed with methanol. The combined organic phase was evaporated and the residue was distilled under vacuum (1×10−2, 110° C.) to give 2.60 gram (50%) of 1,1,1-tris(2-aminoethyl)methane identical with the previously described Example 1.
Name
1,1,1-tris[2(p-methoxybenzylamino)ethyl]methane
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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